molecular formula C8H16ClNO2 B1319502 Methyl 2-(piperidin-4-yl)acetate hydrochloride CAS No. 81270-37-3

Methyl 2-(piperidin-4-yl)acetate hydrochloride

Cat. No. B1319502
CAS RN: 81270-37-3
M. Wt: 193.67 g/mol
InChI Key: ADBDFGZYGJGDNJ-UHFFFAOYSA-N
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Description

“Methyl 2-(piperidin-4-yl)acetate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 . It has a molecular weight of 193.67 . This compound is in the form of a crystal or powder .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There have been many reviews concerning specific methods of piperidine synthesis .


Molecular Structure Analysis

The InChI code for “Methyl 2-(piperidin-4-yl)acetate hydrochloride” is 1S/C8H15NO2.ClH/c1-11-8(10)6-7-2-4-9-5-3-7;/h7,9H,2-6H2,1H3;1H . The InChI key is ADBDFGZYGJGDNJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 2-(piperidin-4-yl)acetate hydrochloride” is stored at room temperature . The physical form of this compound is a crystal or powder .

Scientific Research Applications

Radioligand for Dopamine D4 Receptor Studies

Methyl 2-(piperidin-4-yl)acetate hydrochloride has been studied as a precursor in the synthesis of radioligands like SB-235753 for non-invasive assessment of dopamine D4 receptors in vivo with positron emission tomography (PET) (Matarrese et al., 2000).

Metabolic Activity in Obese Rats

A derivative of this compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, hydrochloride, demonstrated a reduction in food intake and weight gain in obese rats, indicating potential metabolic activity (Massicot et al., 1985).

Synthesis of Novel Compounds

It serves as a building block in the synthesis of novel compounds. For example, it was used in the stereoselective synthesis of cis-2-cyanomethyl-4-phenylpiperidines and further transformation into methyl cis-(1-arylmethyl-4-piperidin-2-yl)acetates (Vervisch et al., 2012).

Study on Feeding Behavior

This compound, specifically 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxyacetate) hydrochloride, was tested for its effect on feeding behavior, demonstrating impact on the satiety center and reducing obesity in mice (Massicot et al., 1984).

Catalyst in Organic Synthesis

Used as a catalyst in organic synthesis, such as in the one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and related compounds (Mokhtary & Torabi, 2017).

Structure Analysis in Crystallography

The compound played a role in crystallography for analyzing the molecular structure of synthesized compounds like (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate (Khan et al., 2013).

Safety And Hazards

The safety information for “Methyl 2-(piperidin-4-yl)acetate hydrochloride” includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

Future Directions

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “Methyl 2-(piperidin-4-yl)acetate hydrochloride”, as a piperidine derivative, may have potential applications in the pharmaceutical industry.

properties

IUPAC Name

methyl 2-piperidin-4-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-7-2-4-9-5-3-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBDFGZYGJGDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593633
Record name Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(piperidin-4-yl)acetate hydrochloride

CAS RN

81270-37-3
Record name Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (4-Piperidyl)acetate Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirring suspension of piperidin-4-yl-acetic acid hydrochloride in MeOH (15 mL) at −5° C. was added thionyl chloride (1.12 mL, 15.3 mmol) dropwise. The reaction mixture was allowed to reach to RT then heated to 40° C. for 4 h. The reaction mixture was concentrated in vacuo and the resulting white solid was azeotroped with toluene twice. Washed with ether and filtered to give 2.7 g (quantitative yield). MS(ESI) 158.2 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LEJ Douglas, JA Reihill, MWY Ho, JM Axten… - Cell Chemical …, 2022 - cell.com
In cystic fibrosis (CF), excessive furin activity plays a critical role in the activation of the epithelial sodium channel (ENaC), dysregulation of which contributes to airway dehydration, …
Number of citations: 8 www.cell.com
JB Roque - 2020 - search.proquest.com
The following dissertation discusses the development and applications of bond cleavage strategies in organic synthesis. The main focus of this work will be directed toward the …
Number of citations: 2 search.proquest.com

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